4-Cyclopropoxynicotinic acid
Description
4-Cyclopropoxynicotinic acid is a nicotinic acid derivative featuring a cyclopropoxy substituent at the 4-position of the pyridine ring. Nicotinic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their bioactivity and chemical versatility. The cyclopropoxy group introduces unique steric and electronic effects, which may influence solubility, stability, and biological interactions compared to other substituents .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12) |
InChI Key |
VFTVKBIYUZNEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxynicotinic acid typically involves the introduction of a cyclopropoxy group to the nicotinic acid framework. One common method is the cyclopropanation of nicotinic acid derivatives using cyclopropyl reagents under specific conditions. For example, the reaction can be carried out using cyclopropylmagnesium bromide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-Cyclopropoxynicotinic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane-THF complex are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-Cyclopropoxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-cyclopropoxynicotinic acid with analogous compounds based on substituent type, functional groups, and available data from the evidence:
Key Findings:
Substituent Effects :
- The cyclopropoxy group in 4-cyclopropoxynicotinic acid likely confers greater ring strain and polarity compared to cyclohexyl or chloro/methyl substituents. This could enhance metabolic stability in drug candidates but reduce solubility in aqueous media .
- Halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher reactivity, necessitating strict safety protocols during handling .
Toxicity and Safety: Compounds with cyclohexyl groups (e.g., 4-cyclohexylbutanoic acid) are regulated as impurities in pharmaceuticals, emphasizing the need for purity thresholds . Fused heterocycles (e.g., 3-cyclohexylindeno-pyrazol-4-hydrazone) lack comprehensive toxicological profiles, highlighting gaps in occupational safety data .
Regulatory and Industrial Relevance: Sodium picosulfate-related impurities (e.g., 4-cyclohexylbutanoic acid) underscore the importance of structural analogs in quality control during drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
